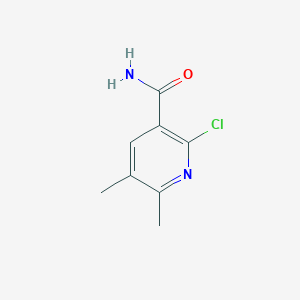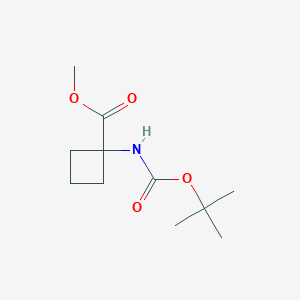
2-Chloro-5,6-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,6-dimethylnicotinamide is a halogenated heterocyclic compound with the empirical formula C8H9ClN2O and a molecular weight of 184.62 It is a derivative of nicotinamide, which is an amide form of nicotinic acid
Applications De Recherche Scientifique
2-Chloro-5,6-dimethylnicotinamide has been investigated for various scientific research applications:
Antibacterial and Antibiofilm Properties: Studies have shown that nicotinamide derivatives, including this compound, exhibit significant antibacterial and antibiofilm activities.
Biological Applications: Nicotinamide derivatives are known for their roles in preventing Type I diabetes, and their antibacterial, antimicrobial, antifungal, and anti-HIV properties.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Safety and Hazards
2-Chloro-5,6-dimethylnicotinamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Orientations Futures
While there is limited information available on the future directions of 2-Chloro-5,6-dimethylnicotinamide, it is known that the quinoline scaffold, to which this compound belongs, is widely acknowledged as a critical framework for the development of novel pharmaceuticals . Therefore, future research may focus on exploring the potential pharmacological applications of this compound and its derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Esterification and Aminolysis: One method involves using 2-chloronicotinic acid as a raw material, which undergoes esterification with methanol to form 2-chloromethyl nicotinate.
Direct Amination: Another method uses 2-chloro-3-trichloromethylpyridine as a starting material, which reacts with dimethylamine in water.
Industrial Production Methods
The industrial production of 2-chloro-5,6-dimethylnicotinamide typically follows the esterification and aminolysis route due to its controllable reaction conditions and lower environmental impact. The process involves mild reaction conditions, simple equipment, and reduced waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 2-Chloro-5,6-dimethylnicotinamide can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amide derivative.
Mécanisme D'action
The exact mechanism of action of 2-chloro-5,6-dimethylnicotinamide is not well-documented. as a nicotinamide derivative, it is likely to interact with biological molecules in a manner similar to other nicotinamides. This could involve inhibition of bacterial enzymes or disruption of biofilm formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5,6-dimethylnicotinonitrile
- 2-Chloro-N-methoxy-N,5-dimethylnicotinamide
- 6-Chloro-N,N-dimethylnicotinamide
- 1-Chloro-5,6-dimethoxyisoquinoline
- 1-Chloro-5,6-dimethoxyphthalazine
Uniqueness
2-Chloro-5,6-dimethylnicotinamide stands out due to its specific substitution pattern on the nicotinamide ring, which imparts unique chemical and biological properties
Propriétés
IUPAC Name |
2-chloro-5,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-4-3-6(8(10)12)7(9)11-5(4)2/h3H,1-2H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLIVLJINUELSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Phenyl-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2371278.png)
![(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2371279.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]acetamide](/img/structure/B2371281.png)
![2-{[4-(Benzenesulfonyl)piperazin-1-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2371282.png)


![(2R)-3-[(3,5-Dichloropyridin-4-yl)methylamino]propane-1,2-diol](/img/structure/B2371287.png)



![3-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2371294.png)

![7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2371297.png)

